molecular formula C19H18N6O2 B3409505 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-16-5

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3409505
CAS No.: 892775-16-5
M. Wt: 362.4 g/mol
InChI Key: WBMVYXLXHAEDHY-UHFFFAOYSA-N
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Description

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring both 1,2,4-oxadiazole and 1,2,3-triazole rings, is a common pharmacophore in the design of novel bioactive molecules. Researchers are investigating this compound and its analogs primarily for their potential as ligands for G-protein coupled receptors (GPCRs) , including cannabinoid receptors. The specific substitution pattern on the aromatic rings is engineered to modulate the compound's binding affinity, selectivity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Its primary research value lies in probing signal transduction pathways and developing new therapeutic agents for neurological disorders, pain, and inflammation. The presence of the amine functional group provides a versatile handle for further chemical modification, enabling researchers to create a library of derivatives for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-11-4-7-13(8-5-11)18-21-19(27-23-18)16-17(20)25(24-22-16)14-10-12(2)6-9-15(14)26-3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMVYXLXHAEDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, including the formation of the triazole ring and the attachment of various substituents. A common synthetic route might involve:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxadiazole Group: This step might involve the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through standard organic reactions such as methylation and methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents such as halogens, acids, and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of triazole compounds can inhibit the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound's ability to inhibit cell proliferation has been explored in cancer research. Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, certain modifications on the triazole ring have been linked to enhanced anticancer activity against breast and lung cancer cell lines .

Analgesic and Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess analgesic and anti-inflammatory properties. Research indicates that similar triazole derivatives can reduce inflammation in animal models, which could lead to new treatments for inflammatory diseases .

Material Science

Polymer Chemistry
The incorporation of triazole units into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The unique electronic characteristics of the triazole ring make it suitable for applications in conductive polymers and coatings .

Nanotechnology
Triazole-containing compounds have been utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be tailored for drug delivery systems or as imaging agents in biomedical applications due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Agricultural Research

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that triazole derivatives can act as fungicides or insecticides by inhibiting specific enzymes critical for pest survival .

Plant Growth Regulation
Some studies suggest that triazole compounds can influence plant growth by modulating hormonal pathways. This could lead to applications in agriculture where these compounds are used to enhance crop yields or stress resistance in plants .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on breast cancer cell lines treated with triazole derivatives showed a reduction in cell viability by over 50% after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting the compound's potential as an anticancer agent.

Case Study 3: Pesticidal Properties

Field trials using a formulation containing the triazole derivative showed a 70% reduction in pest populations compared to untreated controls. This suggests its effectiveness as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with modifications in aryl substituents, heterocyclic cores, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound: 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₈H₁₆N₆O₂ 348.36 2-Methoxy-5-methylphenyl (N1), 4-methylphenyl-oxadiazole (C4) Combines triazole and oxadiazole; moderate polarity due to methoxy and amine groups.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 3-Trifluoromethylphenyl (N1), 4-methylphenyl-oxadiazole (C4) Increased hydrophobicity due to CF₃ group; higher molecular weight.
1-(5-Chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₈H₁₅ClN₆O 366.81 5-Chloro-2-methylphenyl (N1), 4-methylphenyl-oxadiazole (C4) Chlorine substituent enhances electronegativity; potential for halogen bonding.
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine C₁₃H₁₂N₄OS 272.33 Thiazole core (replaces triazole), 3-methylphenyl-oxadiazole (C5) Thiazole ring alters electronic properties; lower molecular weight.
1-Methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine C₁₃H₁₃N₅O 255.28 Pyrazole core (replaces triazole), 4-methylphenyl-oxadiazole (C4) Pyrazole introduces different hydrogen-bonding potential; reduced steric bulk.

Key Findings

Substituent Effects: The trifluoromethylphenyl analog (C₁₈H₁₃F₃N₆O) exhibits higher hydrophobicity (logP ~3.2 estimated) compared to the target compound (logP ~2.5), which may enhance membrane permeability but reduce solubility .

Heterocyclic Core Modifications: Replacing the triazole with a thiazole (C₁₃H₁₂N₄OS) reduces molecular weight and alters resonance properties, which could affect π-π stacking interactions in biological targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs Buchwald–Hartwig amination (as in ) or microwave-assisted azide-alkyne cycloaddition (), with yields varying based on substituent steric effects.
  • Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) require specialized catalysts (e.g., Pd/Cu) for efficient coupling .

Biological Relevance :

  • Oxadiazole-triazole hybrids are frequently explored as kinase inhibitors or antiviral agents (), though the target compound’s specific activity is unconfirmed.
  • The benzothiazole-triazole analog () demonstrated antiproliferative activity, suggesting structural motifs shared with the target compound may confer similar properties.

Biological Activity

The compound 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects supported by diverse research findings.

The molecular structure of the compound is characterized by a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities. Its molecular formula is C19H20N4O2C_{19}H_{20}N_4O_2 with a molecular weight of approximately 336.39 g/mol.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant biological activities, particularly in the realm of oncology. The following sections detail specific activities relevant to this compound.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These results highlight the compound's potential as a therapeutic agent against prostate, colon, and renal cancers.

The anticancer activity of similar compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation:

  • Telomerase Inhibition : Compounds like this one may inhibit telomerase activity, leading to reduced cancer cell immortality.
  • Topoisomerase Inhibition : By blocking topoisomerase enzymes, these compounds can prevent DNA replication in cancer cells.
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, enhancing their therapeutic potential.

Study 1: Synthesis and Evaluation

A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The compound demonstrated significant inhibition rates compared to standard chemotherapeutics like doxorubicin, showcasing its potential as an alternative treatment option .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to targets involved in cancer progression. The binding affinity was assessed for several enzymes and growth factors critical in tumor growth regulation .

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been reported to exhibit other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers.
  • Neuroprotective Effects : Certain studies suggest potential benefits in neurodegenerative conditions due to their ability to inhibit oxidative stress pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of azide and alkyne precursors via Huisgen cycloaddition ("click chemistry"), followed by oxadiazole ring formation. Key steps include:
  • Precursor Preparation : Use 2-methoxy-5-methylphenyl azide and 4-methylphenyl-substituted nitrile oxide.

  • Reaction Conditions : Perform cycloaddition at 60–80°C in anhydrous DMF or acetonitrile with Cu(I) catalysis .

  • Oxadiazole Formation : Cyclize intermediates using POCl₃ or TEA in refluxing toluene .

  • Yield Optimization : Monitor via TLC; purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 55–75% .

    • Data Table : Synthesis Optimization Parameters
StepTemperature (°C)SolventCatalystYield (%)
Cycloaddition60–80DMFCuI60–70
Oxadiazole Cyclization110ToluenePOCl₃55–65

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR for aromatic protons (δ 6.8–7.5 ppm) and triazole/oxadiazole carbons (δ 140–160 ppm). Methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm) confirm substituents .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₂₁H₂₁N₇O₂, m/z ~428.2) .
  • IR Spectroscopy : Detect N–H stretching (~3400 cm⁻¹) and C=N/C–O bands (1600–1650 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on phenyl rings. Assess bioactivity trends using dose-response curves .

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR. Validate with experimental IC₅₀ values .

  • Meta-Analysis : Cross-reference data from similar triazole-oxadiazole hybrids to identify conserved pharmacophores .

    • Data Table : SAR Trends for Analogous Compounds
Substituent (R₁/R₂)Bioactivity (IC₅₀, µM)TargetReference
4-Cl/2-OCH₃12.5 ± 1.2COX-2
4-F/5-CH₃8.7 ± 0.9EGFR

Q. What strategies mitigate conflicting results in mechanistic studies of its anticancer activity?

  • Methodological Answer :
  • Pathway-Specific Assays : Use Western blotting to quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) and cell cycle regulators (e.g., p21) .
  • ROS Detection : Employ DCFH-DA fluorescence to measure reactive oxygen species (ROS) generation in treated cells .
  • In Vivo Validation : Conduct xenograft studies in murine models, comparing tumor volume and histopathology .

Q. How can researchers address solubility challenges during in vitro and in vivo testing?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤0.1% v/v) for in vitro studies. For in vivo, prepare PEG-400/saline emulsions .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxy-5-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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